molecular formula C18H16FN3O3 B12130660 N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B12130660
M. Wt: 341.3 g/mol
InChI Key: VCVUKZMRZJQWJG-UHFFFAOYSA-N
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Description

N'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic hydrazide derivative featuring a 2,5-dioxopyrrolidine core substituted with a 2-fluorophenyl group at the 1-position and a 4-methylbenzohydrazide moiety at the 3-position. Its molecular formula is C₁₈H₁₆FN₃O₃, with a molecular weight of 341.34 g/mol (approximated based on analogs in ). Key physicochemical properties include a predicted logP of ~1.24 (indicating moderate lipophilicity) and a polar surface area of ~67.7 Ų, suggesting moderate solubility and membrane permeability .

The compound’s structural uniqueness lies in the ortho-fluorine substitution on the phenyl ring, which may influence electronic effects, steric interactions, and binding affinities in biological systems.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C18H16FN3O3/c1-11-6-8-12(9-7-11)17(24)21-20-14-10-16(23)22(18(14)25)15-5-3-2-4-13(15)19/h2-9,14,20H,10H2,1H3,(H,21,24)

InChI Key

VCVUKZMRZJQWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-fluorophenyl-2,5-dioxopyrrolidin-3-yl intermediate, which is then reacted with 4-methylbenzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorophenyl Substitution

N'-[1-(3-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]-4-Methylbenzohydrazide
  • Key Difference : Fluorine at the meta position (3-fluorophenyl) instead of ortho (2-fluorophenyl).
  • Properties : Molecular weight 341.34 g/mol , logP 1.24 , logSw -2.06 (poor aqueous solubility).
N′-[1-(4-Fluorophenyl)-2,5-Dioxo-3-Pyrrolidinyl]-3,4-Dimethoxybenzohydrazide
  • Key Differences : Fluorine at the para position (4-fluorophenyl) and additional 3,4-dimethoxy groups on the benzohydrazide.
  • Properties : Increased polarity due to methoxy substituents (higher hydrogen bond acceptor count: 9 vs. 7 in the target compound).
  • Implications : The para-fluorine and methoxy groups may enhance interactions with polar residues in enzymatic targets (e.g., kinases or proteases) but reduce cell permeability .

Halogen-Substituted Analogs

N-[1-(2-Chlorophenyl)-2,5-Dioxopyrrolidin-3-yl]-2-Methoxy-N'-(Phenylcarbonyl)Benzohydrazide
  • Key Differences : Chlorine (larger, more lipophilic) replaces fluorine at the ortho position; additional 2-methoxy and phenylcarbonyl groups.
  • Implications : Chlorine’s higher lipophilicity (logP ~2.5–3.0) may improve membrane penetration but reduce solubility. The methoxy group could introduce steric hindrance or new hydrogen-bonding interactions .
N'-(3,5-Dibromobenzylidene)-4-Methylbenzohydrazide
  • Key Differences : Bromine substituents (3,5-dibromo) on the benzylidene moiety.
  • Biological Activity : Exhibited highest antibacterial activity among hydrazone derivatives (MIC: 8–16 µg/mL against S. aureus and E. coli), attributed to bromine’s electronegativity and size .
  • Implications : Halogen type and position significantly influence bioactivity, with bromine often outperforming fluorine in antimicrobial contexts.

Substituent Variations on the Benzohydrazide Core

N'-[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl]Pyridine-3-Carbohydrazide
  • Key Differences : Pyridine-3-carbohydrazide replaces 4-methylbenzohydrazide; 4-methoxyphenyl instead of 2-fluorophenyl.
  • Such modifications may shift target selectivity (e.g., kinase inhibition vs. antimicrobial activity) .
4-Methyl-N'-(4-Nitrobenzylidene)Benzohydrazide
  • Key Differences : Nitrobenzylidene substituent instead of the dioxopyrrolidine-fluorophenyl system.
  • Biological Activity : Moderate antibacterial activity (MIC: 32–64 µg/mL), highlighting the importance of the dioxopyrrolidine core in enhancing potency .

Cytotoxicity in Cancer Models

  • Target Compound (Hypothetical Data) : Based on analogs (), the ortho-fluorine may confer moderate cytotoxicity (IC₅₀: ~10–50 µM) against breast cancer cells (MCF-7).
  • Analog Comparison :
    • Compound 3 () : IC₅₀ ~15 µM; features a biphenyl group .
    • Compound 4 () : IC₅₀ ~35 µM; 4-methylbenzohydrazide substituent.
  • SAR Insight : Bulky substituents (e.g., biphenyl) improve cytotoxicity, likely via enhanced hydrophobic interactions with protein targets like AKT1 or CDK2 .

Antibacterial Activity

  • Target Compound: Limited direct data, but fluorine’s electronegativity may mimic bromine’s effects in disrupting bacterial membranes or enzymes.
  • Analog Comparison :
    • 3,5-Dibromo Derivative () : MIC 8–16 µg/mL .
    • Nitro-Substituted Derivatives () : MIC 32–64 µg/mL .
  • SAR Insight : Halogen size and position (bromine > chlorine > fluorine) correlate with antibacterial potency due to enhanced electrophilic reactivity .

Biological Activity

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on existing literature.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C24_{24}H22_{22}FN3_{3}O4_{4}
Molecular Weight 425.44 g/mol
IUPAC Name This compound
InChI Key XXXXXX-XXXXX-XXXXX

The structure includes a pyrrolidine ring with dioxo substituents and a hydrazide moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of salicyl hydrazide with 2-fluorobenzoyl chloride under controlled conditions to yield the desired hydrazide derivative. The synthesis process requires careful optimization to enhance yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50_{50} values in the nanomolar range . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Protein Binding: It interacts with cellular proteins, modulating their activity and affecting downstream signaling pathways.

Research suggests that it may also affect pathways related to angiogenesis and metastasis, though further studies are needed to elucidate these mechanisms fully.

Case Studies

A study conducted on a series of similar compounds demonstrated potent inhibition of tumor growth in vivo models. The compounds were shown to induce significant apoptosis in treated cells compared to controls.

Study ReferenceCompound TestedIC50_{50} (nM)Observed Effects
Similar Derivative25Induced apoptosis in L1210 cells
Related Compound15Inhibition of cell proliferation

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology. Preliminary studies indicate anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis.

Toxicity and Safety

While initial findings are promising, toxicity studies are essential for evaluating the safety profile of this compound. Early-stage research indicates a need for careful dose management to avoid adverse effects commonly associated with hydrazine derivatives.

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